molecular formula C10H13N5O2 B3418769 (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol CAS No. 129706-34-9

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Cat. No.: B3418769
CAS No.: 129706-34-9
M. Wt: 235.24 g/mol
InChI Key: CZASVOKHBMDKGF-JKMUOGBPSA-N
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Description

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a complex organic compound that features a cyclopentane ring substituted with a purine base. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its structural similarity to nucleosides, which are the building blocks of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.

    Introduction of the Purine Base: The purine base, specifically 6-amino-9H-purine, is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation steps.

    Enzymatic Synthesis: Employing enzymes to achieve regioselective and stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the purine base.

    Substitution: The amino group on the purine base can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated cyclopentane derivatives.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of antiviral and anticancer agents.

    Biochemistry: Studied for its role in nucleoside analogs and their interactions with enzymes.

    Pharmacology: Investigated for its potential therapeutic effects and mechanisms of action.

    Industrial Chemistry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.

    Vidarabine: An antiviral drug with a similar structure.

Uniqueness

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASVOKHBMDKGF-JKMUOGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925128
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129706-34-9, 125409-63-4
Record name rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129706-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
Reactant of Route 6
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

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